molecular formula C23H18ClN3O5S B11409354 5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide

Cat. No.: B11409354
M. Wt: 483.9 g/mol
InChI Key: RFRPNRLMSWNDMQ-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the ethylsulfonyl group, and the coupling with the benzofuran moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: This step often involves the reaction of the pyrimidine intermediate with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzofuran Moiety: The final step involves coupling the pyrimidine derivative with the benzofuran moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Medicine: : The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: : It is used in the development of advanced materials and as a precursor in the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to form stable complexes with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(ethylsulfonyl)-N-(4-methylphenyl)-4-pyrimidinecarboxamide
  • 5-chloro-2-(ethylsulfonyl)-N-(3-methylcarbamoyl)-4-pyrimidinecarboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfonyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications. Its benzofuran moiety, in particular, distinguishes it from other similar compounds, offering unique binding properties and biological activities.

Properties

Molecular Formula

C23H18ClN3O5S

Molecular Weight

483.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C23H18ClN3O5S/c1-3-33(30,31)23-25-12-16(24)19(27-23)22(29)26-18-15-6-4-5-7-17(15)32-21(18)20(28)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,26,29)

InChI Key

RFRPNRLMSWNDMQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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